Cas no 156467-85-5 (alpha-Conotoxin imi)
alpha-Conotoxin imi Chemical and Physical Properties
Names and Identifiers
-
- L-Cysteinamide,glycyl-L-cysteinyl-L-cysteinyl-L-seryl-L-a-aspartyl-L-prolyl-L-arginyl-L-cystei...
- L-Cysteinamide,glycyl-L-cysteinyl-L-cysteinyl-L-seryl-L-a-aspartyl-L-prolyl-L-arginyl-L-cysteinyl-L-alanyl-L-tryptophyl-L-arg
- α-Conotoxin ImI
- 12)-bis(disulfide)
- 8),(3®
- a-Conotoxin IMI, Conus imperialis
- Alpha-Conotoxin Imi
- glycyl-L-cysteinyl-L-cysteinyl-L-seryl-L-alpha-aspartyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinamide
- GLY-CYS-CYS-SER-ASP-PRO-ARG-CYS-ALA-TRP-ARG-CYS- NH2(DISULFIDE BRIDGE: CYS2-CYS8, CYS3-CYS12)
- A-conotoxin im I
- GLY-CYS-CYS-SER-ASP-PRO-ARG-CYS-ALA-TRP-ARG-CYS-NH2
- H-GLY-CYS-CYS-SER-ASP-PRO-ARG-CYS-ALA-TRP-ARG-CYS-NH2
- H-Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2 (Cys2-Cys8, Cys3-Cys12)
- L-Cysteinamide, glycyl-L-cysteinyl-L-cysteinyl-L-seryl-L-.alpha.-aspartyl-L-prolyl-L-arginyl-L-cysteinyl-L-alanyl-L-tryptophyl-L-arginyl-, cyclic (2?8),(3?12)-bis(disulfide)
- alpha-Ctx-imi
- Conotoxin IMI
- alpha-CTX IMI
- Conotoxin IMI_Smartox
- CTX IMI
- Glycyl-cysteinyl-cysteinyl-seryl-asparginyl-prolyl-arginyl-cysteinyl-alanyl-tryptophyl-arginyl-cysteinamide
- α-conotoxin im i
- H-Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2 (Disulfide bonds between Cys2 and Cys8/Cys3 and Cys12)
- alpha-Conotoxin imi
-
- Inchi: 1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
- InChI Key: IFMXNBRHEQLZMI-VAYQAVKTSA-N
- SMILES: SC[C@@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CS)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)=O)NC([C@H](CCC/N=C(\N)/N)NC([C@@H]1CCCN1C([C@H](CC(=O)O)NC([C@H](CO)NC([C@H](CS)NC([C@H](CS)NC(CN)=O)=O)=O)=O)=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 23
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 91
- Rotatable Bond Count: 39
- Complexity: 2630
- Topological Polar Surface Area: 587
Experimental Properties
- Density: 1.70
alpha-Conotoxin imi Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AAPPTec | P000923-0.5mg |
alpha-Conotoxin IMI |
156467-85-5 | 0.5mg |
$130.00 | 2025-08-06 | ||
| AAPPTec | P000923-1mg |
alpha-Conotoxin IMI |
156467-85-5 | 1mg |
$225.00 | 2025-08-06 | ||
| AAPPTec | P000923-2.5mg |
alpha-Conotoxin IMI |
156467-85-5 | 2.5mg |
$395.00 | 2025-08-06 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12948-500ug |
α-Conotoxin ImI |
156467-85-5 | 98% | 500ug |
¥2128.00 | 2023-09-09 | |
| LKT Labs | C5656-0.5 mg |
α-Conotoxin IMI |
156467-85-5 | ≥95% | 0.5 mg |
$163.20 | 2023-07-11 | |
| LKT Labs | C5656-1 mg |
α-Conotoxin IMI |
156467-85-5 | ≥95% | 1mg |
$278.20 | 2023-07-11 | |
| LKT Labs | C5656-2.5 mg |
α-Conotoxin IMI |
156467-85-5 | ≥95% | 2.5 mg |
$489.60 | 2023-07-11 | |
| LKT Labs | C5656-0.5mg |
α-Conotoxin IMI |
156467-85-5 | ≥95% | 0.5mg |
$98.00 | 2024-05-21 | |
| LKT Labs | C5656-1mg |
α-Conotoxin IMI |
156467-85-5 | ≥95% | 1mg |
$165.00 | 2024-05-21 | |
| LKT Labs | C5656-2.5mg |
α-Conotoxin IMI |
156467-85-5 | ≥95% | 2.5mg |
$325.00 | 2024-05-21 |
alpha-Conotoxin imi Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on alpha-Conotoxin imi
alpha-Conotoxin imi (CAS No. 156467-85-5): A Potent Neurotoxin with Promising Therapeutic Applications
alpha-Conotoxin imi (CAS No. 156467-85-5) is a potent and selective inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs) derived from the venom of the marine cone snail Conus imperialis. This compound has garnered significant attention in the field of neuropharmacology due to its unique pharmacological properties and potential therapeutic applications. In this article, we will delve into the structure, mechanism of action, and recent research developments surrounding alpha-Conotoxin imi.
Structure and Biochemistry
alpha-Conotoxin imi is a small peptide consisting of 14 amino acids, with a molecular weight of approximately 1,500 Da. The peptide is characterized by its disulfide bridge pattern, which contributes to its stability and bioactivity. The primary sequence of alpha-Conotoxin imi is Cys-Gly-Cys-Ser-Ser-Cys-Gly-Gly-Ser-Cys-Ser-Ser-Cys-Gly-Cys, where the cysteine residues form two disulfide bonds. This structure is crucial for its high affinity and selectivity for nAChRs.
Mechanism of Action
alpha-Conotoxin imi selectively binds to nAChRs, particularly the α7 subtype, which is widely expressed in the central nervous system (CNS). By blocking these receptors, alpha-Conotoxin imi can modulate neurotransmission and influence various physiological processes. The α7 nAChR is involved in cognitive functions such as memory and attention, making it a potential target for treating neurological disorders like Alzheimer's disease and schizophrenia.
Pharmacological Properties
The high selectivity of alpha-Conotoxin imi for α7 nAChRs makes it a valuable tool in pharmacological research. Studies have shown that it can effectively inhibit the binding of agonists such as acetylcholine to the receptor, leading to a reduction in receptor activation. This property has been exploited in both in vitro and in vivo models to investigate the role of α7 nAChRs in various neurological processes.
THERAPEUTIC APPLICATIONS AND RESEARCH DEVELOPMENTS
The therapeutic potential of alpha-Conotoxin imi has been explored in several areas, including pain management and neurodegenerative diseases. Recent studies have demonstrated its efficacy in reducing neuropathic pain by modulating nociceptive pathways involving α7 nAChRs. In a study published in the journal Pain, researchers found that intrathecal administration of alpha-Conotoxin imi significantly alleviated pain symptoms in animal models of neuropathic pain.
In addition to pain management, alpha-Conotoxin imi has shown promise in treating cognitive impairments associated with Alzheimer's disease. A study published in the journal Nature Communications reported that chronic administration of alpha-Conotoxin imi> improved cognitive function in transgenic mouse models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta burden.
Safety and Toxicity Profiles> > > > > > > > > > > > > > > > > > > While>> exhibits potent pharmacological effects, its safety profile must be carefully evaluated before clinical use. Preclinical studies have shown that it has a relatively low toxicity profile when administered at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.
>
In conclusion,
>
<
156467-85-5 (alpha-Conotoxin imi) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)